molecular formula C18H19F3N2OS B2463178 1-((1-(Thiophen-2-yl)cyclopentyl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1207001-36-2

1-((1-(Thiophen-2-yl)cyclopentyl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2463178
CAS No.: 1207001-36-2
M. Wt: 368.42
InChI Key: YCOAESSYZJUNBD-UHFFFAOYSA-N
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Description

1-((1-(Thiophen-2-yl)cyclopentyl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound characterized by the presence of a thiophene ring, a cyclopentyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Thiophen-2-yl)cyclopentyl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of thiophene-2-carboxaldehyde with cyclopentylamine to form the corresponding Schiff base. This intermediate is then reduced to the amine, which is subsequently reacted with 2-(trifluoromethyl)phenyl isocyanate to yield the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Thiophen-2-yl)cyclopentyl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea group can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((1-(Thiophen-2-yl)cyclopentyl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((1-(Thiophen-2-yl)cyclopentyl)methyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The thiophene ring and trifluoromethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Thiophen-2-yl)-3-(2-(trifluoromethyl)phenyl)urea
  • 1-(Cyclopentylmethyl)-3-(2-(trifluoromethyl)phenyl)urea
  • 1-((1-(Thiophen-2-yl)cyclopentyl)methyl)-3-phenylurea

Uniqueness

1-((1-(Thiophen-2-yl)cyclopentyl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the thiophene ring enhances its electronic properties, while the trifluoromethyl group increases its lipophilicity and metabolic stability. These characteristics make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[(1-thiophen-2-ylcyclopentyl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2OS/c19-18(20,21)13-6-1-2-7-14(13)23-16(24)22-12-17(9-3-4-10-17)15-8-5-11-25-15/h1-2,5-8,11H,3-4,9-10,12H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOAESSYZJUNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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